molecular formula C23H15ClF3N5OS B10923335 N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide

N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No.: B10923335
M. Wt: 501.9 g/mol
InChI Key: YFSNOVVHNAEJGM-UHFFFAOYSA-N
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Description

N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structural features, which include a thieno[2,3-c]pyrazole core, a trifluoromethyl group, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the thieno[2,3-c]pyrazole core: This can be achieved through a cyclization reaction involving a suitable thioamide and a hydrazine derivative under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the pyrazole moiety: This can be accomplished through a nucleophilic substitution reaction using 4-chloro-1H-pyrazole and a suitable leaving group.

    Coupling with the phenyl group: This step typically involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to introduce the phenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: This compound has shown potential as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a tool compound to study various biological processes and pathways.

    Industrial Applications: Potential use in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide
  • This compound analogs

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency, selectivity, or stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H15ClF3N5OS

Molecular Weight

501.9 g/mol

IUPAC Name

N-[4-[(4-chloropyrazol-1-yl)methyl]phenyl]-1-phenyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide

InChI

InChI=1S/C23H15ClF3N5OS/c24-15-11-28-31(13-15)12-14-6-8-16(9-7-14)29-21(33)19-10-18-20(23(25,26)27)30-32(22(18)34-19)17-4-2-1-3-5-17/h1-11,13H,12H2,(H,29,33)

InChI Key

YFSNOVVHNAEJGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(S3)C(=O)NC4=CC=C(C=C4)CN5C=C(C=N5)Cl)C(=N2)C(F)(F)F

Origin of Product

United States

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